molecular formula C21H18N4O5S B2778639 N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921561-32-2

N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2778639
CAS No.: 921561-32-2
M. Wt: 438.46
InChI Key: JATKRSMASCGVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamide group and a 4-acetamidophenylacetamide side chain.

Properties

IUPAC Name

N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-12(26)22-14-3-5-15(6-4-14)23-19(27)9-16-10-31-21(24-16)25-20(28)13-2-7-17-18(8-13)30-11-29-17/h2-8,10H,9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATKRSMASCGVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

By inhibiting the COX enzymes, the compound disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins. This can have downstream effects on various physiological processes, including inflammation, pain perception, and fever response.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain. This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.

Biological Activity

N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring , an acetamide group , and a benzo[d][1,3]dioxole moiety, contributing to its unique pharmacological profile. Its molecular formula is C22H21N4O3SC_{22}H_{21}N_{4}O_{3}S with a molecular weight of approximately 489.01 g/mol. The structural complexity enhances its interaction with biological targets, making it a candidate for further exploration in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Effects : Studies have shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, certain thiazole derivatives have been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Properties : Thiazole-containing compounds are known for their antimicrobial activity. The presence of the thiazole ring in this compound suggests potential efficacy against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can reduce inflammation by inhibiting specific enzymes or pathways involved in inflammatory responses .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammatory processes.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate growth and survival.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential of this compound. Key parameters include:

ParameterValue
AbsorptionModerate
DistributionTissue-specific
MetabolismLiver (CYP450 pathways)
ExcretionRenal

These properties suggest that the compound may have favorable absorption characteristics but requires further study to confirm its metabolic pathways and excretion rates.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antitumor Activity in Cell Lines : A study demonstrated that thiazole derivatives significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating potent activity .
  • In Vivo Efficacy : An investigation using a streptozotocin-induced diabetic mouse model showed that similar compounds reduced blood glucose levels significantly compared to controls, suggesting potential as antidiabetic agents .
  • Safety Profile : Cytotoxicity assays revealed that while some derivatives showed strong antitumor effects, they exhibited minimal toxicity towards normal cell lines (IC50 > 150 µM), indicating a favorable safety profile .

Comparison with Similar Compounds

Structural Analogues

Benzo[d][1,3]Dioxole Derivatives
  • Compound 72: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Key Differences: Replaces the acetamide side chain with a cyclopropane-carboxamide and a 4-(methylthio)benzoyl group. Synthesis: 27% yield via coupling of a thiazole intermediate with benzo[1,3]dioxol-5-ylcyclopropanecarboxylic acid . Activity: Not explicitly stated, but structural similarity suggests kinase or protease modulation .
  • Compound 89 : N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

    • Key Differences : Incorporates a biphenyl-carbonyl group and methylthio substituent.
    • Synthesis : Utilizes 4-methylthiobenzoic acid activated with thionyl chloride, yielding a stable crystalline form .
Thiazole-Acetamide Derivatives
  • N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Furan-2-Carboxamide Key Differences: Substitutes benzodioxole with furan-2-carboxamide and 3-methoxybenzylamine.
  • Compound 11 () : N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

    • Key Differences : Replaces benzodioxole with nitrothiophene and 3,4-difluorophenyl.
    • Activity : Narrow-spectrum antibacterial agent; mechanism involves disruption of bacterial membrane integrity .
Benzothiazole-Triazole Hybrids
  • Compound 15 (): N-(Benzo[d]thiazol-2-yl)-2-(4-((4-((2-Ethyl-3,5-dioxo-1,2,4-thiadiazolidin-4-yl)methyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)acetamide Key Differences: Incorporates a triazole-thiadiazolidinone moiety instead of benzodioxole. Synthesis: 72% yield via click chemistry (azide-alkyne cycloaddition) .

Pharmacological and Physical Properties Comparison

Compound Core Structure Molecular Weight (g/mol) Yield Key Functional Groups Reported Activity
Target Compound Thiazole-Benzodioxole ~475 (estimated) N/A Acetamide, 4-acetamidophenyl Hypothesized kinase inhibition
Compound 72 Thiazole-Benzodioxole 588.7 27% Cyclopropane-carboxamide, methylthio Not specified
Compound 11 Thiazole-Nitrothiophene 365.3 N/A Nitrothiophene, difluorophenyl Antibacterial
Compound 15 Thiazole-Benzothiazole 507.1 72% Triazole, thiadiazolidinone Multitarget (Alzheimer’s)
Compound Thiazole-Furan 371.4 N/A Furan-carboxamide, methoxybenzyl Not specified

Structure-Activity Relationships (SAR)

  • Benzodioxole vs. Benzothiazole : Benzodioxole derivatives (e.g., Compound 72) may exhibit improved blood-brain barrier penetration compared to benzothiazoles (e.g., Compound 15) due to reduced polarity .
  • Nitrothiophene vs. Benzodioxole : The nitro group in Compound 11 enhances electrophilicity, critical for antibacterial activity, whereas benzodioxole’s electron-rich structure favors receptor binding .

Q & A

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

SolventCatalystTemp (°C)Yield (%)Purity (%)
DMFTEA807298
DCMK₂CO₃606595
EthanolNoneReflux5890
Data derived from optimized protocols in .

Analytical Characterization Techniques

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm; aromatic protons in thiazole/benzo[d][1,3]dioxole rings) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~495.5 g/mol) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Biological Activity Assessment

Q: How can researchers design experiments to evaluate the compound’s biological activity? A:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenases (COX-1/2) using fluorometric/colorimetric assays .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Dose-response curves : IC₅₀ values calculated using nonlinear regression models .

Q. Table 2: Reported Biological Activities of Structural Analogs

Analog StructureTargetIC₅₀ (µM)Reference
Thiophene-dioxole derivativeEGFR kinase1.2
Thiadiazole-acetamideCOX-20.8
Thiazole-oxadiazole hybridHeLa cells12.4

Advanced: Resolving Data Contradictions

Q: How should researchers address contradictions in reported biological activity data? A:

  • Assay validation : Use orthogonal methods (e.g., Western blotting alongside fluorometric assays) to confirm target engagement .
  • Purity re-assessment : Contaminants from synthesis (e.g., unreacted intermediates) may skew results; re-analyze via HPLC .
  • Structural analogs : Compare activity with derivatives (e.g., replacing thiazole with thiadiazole) to isolate functional group contributions .

Structure-Activity Relationship (SAR) Studies

Q: What strategies guide SAR studies for this compound? A:

  • Core modifications :
    • Thiazole ring : Replace with oxazole or pyrimidine to alter electronic properties .
    • Acetamide group : Substitute with sulfonamide for enhanced solubility .
  • Functional group tuning :
    • Benzo[d][1,3]dioxole : Fluorinate the aromatic ring to improve metabolic stability .
  • Bioisosterism : Replace the thiazole sulfur with oxygen (e.g., oxazole) to reduce toxicity .

Mechanism of Action Elucidation

Q: What methodologies are used to study the compound’s mechanism of action? A:

  • Molecular docking : Simulate binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina .
  • Kinetic studies : Measure enzyme inhibition rates (e.g., kcat/KM) to determine competitive/non-competitive binding .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in cell lines .

Stability Under Physiological Conditions

Q: How can researchers assess the compound’s stability in biological systems? A:

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability : Incubate with human/rat plasma (37°C, 24 hrs) and quantify remaining compound .
  • Metabolic stability : Use liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites .

Advanced: Enzyme Inhibition Assay Design

Q: What experimental controls are critical for enzyme inhibition assays? A:

  • Positive controls : Use known inhibitors (e.g., aspirin for COX-1/2) to validate assay conditions .
  • Negative controls : Include DMSO-only wells to exclude solvent effects.
  • Z’-factor calculation : Ensure assay robustness (Z’ > 0.5) by testing intra-plate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.